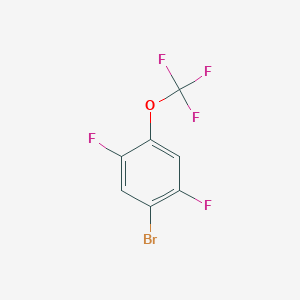

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGIQFLXELBTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation via Palladium-Catalyzed Cross-Coupling

The most common and efficient synthetic route to 1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene involves palladium-catalyzed cross-coupling reactions. Typically, this approach starts from a suitably substituted aromatic precursor (e.g., 2,5-difluoro-4-(trifluoromethoxy)benzene) which undergoes selective bromination catalyzed by palladium complexes. This method offers high yields, regioselectivity, and mild reaction conditions, making it favored in research and industrial settings.

- Use of palladium catalysts (e.g., Pd(PPh3)4)

- Controlled bromination to avoid polyhalogenation

- Mild temperatures to preserve sensitive substituents

- High purity and yield of the target compound

Direct Bromination Using Bromine and Iron Catalyst

An alternative classical approach involves direct bromination of the aromatic ring using bromine in the presence of iron powder as a catalyst. This method is well-documented for related fluorinated benzene derivatives and can be adapted for the synthesis of this compound by starting from the corresponding difluoro-trifluoromethoxybenzene.

- Dissolve the aromatic substrate in an organic solvent such as carbon tetrachloride or chloroform.

- Add iron powder as a catalyst.

- Slowly add liquid bromine at controlled temperatures (e.g., 40–50°C) over several hours.

- Stir and maintain reaction temperature to ensure complete bromination.

- Work-up involves washing with sodium bisulfite and sodium hydroxide solutions to remove residual bromine and iron salts.

- Drying and purification yield the brominated product.

Though this method is classical, it requires careful control to prevent overbromination and to maintain the integrity of the trifluoromethoxy group.

Adaptation from Related Fluorinated Benzene Syntheses

Research patents and literature describe the synthesis of closely related compounds such as 1-bromo-2,4,5-trifluorobenzene via bromination of 1,2,4-trifluorobenzene with iron powder and liquid bromine in carbon tetrachloride, followed by purification steps involving sodium bisulfite and sodium hydroxide washes. This method can be extrapolated for this compound by adjusting reaction conditions and substrates accordingly.

| Step | Conditions and Reagents | Notes |

|---|---|---|

| Starting material | 2,5-Difluoro-4-(trifluoromethoxy)benzene | Commercially available or synthesized |

| Solvent | Carbon tetrachloride or chloroform | Non-polar, inert solvents |

| Catalyst | Iron powder | Facilitates bromine activation |

| Bromine addition | Liquid bromine, slow addition over 3-4 hours at 43–48°C | Controlled to avoid polybromination |

| Post-addition reaction | Stirring at 82–102°C for several hours | Ensures complete reaction |

| Work-up | Wash with 15–25% sodium bisulfite solution, then 5–20% NaOH | Removes residual bromine and iron salts |

| Drying | Anhydrous magnesium sulfate | Removes water from organic layer |

| Purification | Filtration and concentration | Yields high purity product |

This method yields brominated fluorinated benzenes with high purity (up to 99.2% by HPLC) and moderate to good yields (~66-68%).

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| Palladium-catalyzed cross-coupling | 2,5-Difluoro-4-(trifluoromethoxy)benzene | Pd catalyst, bromine source | Typically organic solvents | Mild (room temp to 80) | High | High | High regioselectivity, mild conditions |

| Direct bromination with iron | 2,5-Difluoro-4-(trifluoromethoxy)benzene | Iron powder, liquid bromine | CCl4 or chloroform | 43–102 (stepwise) | ~66-68 | ~99.2% | Requires careful control, classical method |

| Adapted from trifluorobenzene bromination | 1,2,4-Trifluorobenzene (analogous) | Iron powder, bromine | CCl4 | 45–95 | 66-68 | 99.2% | Well-documented for related compounds |

Research Findings and Notes

- The palladium-catalyzed method is preferred for its efficiency and selectivity, especially when sensitive substituents like trifluoromethoxy groups are present.

- The classical bromination method with iron powder and bromine is robust but requires strict temperature control and purification steps to achieve high purity.

- Purification typically involves washing with sodium bisulfite to quench excess bromine and sodium hydroxide to neutralize acidic by-products, followed by drying over anhydrous magnesium sulfate.

- Analytical techniques such as HPLC and ^1H-NMR confirm the purity and structure of the final product.

- Industrial synthesis may leverage continuous flow technology and optimized catalysts to improve scalability and environmental footprint.

化学反应分析

Types of Reactions: 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of bromo-fluoro-phenylmethanol derivatives.

Substitution: Generation of various substituted benzene derivatives.

科学研究应用

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₂Cl₂ | Carboxylic acids, ketones |

| Reduction | H₂ (Pd catalyst) | Bromo-fluoro-phenylmethanol derivatives |

| Substitution | NaOH, KCN | Substituted benzene derivatives |

Biology

In biological research, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene has been investigated for its role in enzyme inhibition and receptor binding assays. Its unique structure allows it to interact with biological targets effectively.

Medicine

The compound is being explored for potential applications in drug discovery. Its halogenated structure may enhance pharmacokinetic properties, making it a candidate for developing new therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of advanced materials and polymers. Its properties make it suitable for use in chemical processing and extraction methods.

Case Studies

-

Enzyme Inhibition Studies:

A study investigated the effects of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at certain concentrations, suggesting potential therapeutic applications in metabolic disorde -

Material Science:

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This advancement could lead to the development of new materials for high-performance applicatio -

Drug Development:

In a comparative study with other halogenated compounds, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene showed superior binding affinity to target proteins, indicating its potential

作用机制

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is similar to other halogenated benzene derivatives, such as 1-Bromo-2,5-difluoro-4-nitrobenzene and 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. its unique combination of halogen atoms and functional groups sets it apart, providing distinct chemical and biological properties.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The compound’s reactivity and applications are heavily influenced by the electron-withdrawing trifluoromethoxy group and fluorine atoms. Below is a comparative analysis with similar bromo-difluoro-benzene derivatives:

Table 1: Structural and Physical Properties of Analogous Compounds

生物活性

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, with the chemical formula and CAS number 1439904-14-9, is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including trifluoromethoxy and difluoro substituents, suggest potential biological activities that merit detailed exploration.

- Molecular Weight : 276.99 g/mol

- Boiling Point : Not specifically listed but inferred to be relatively high due to fluorination.

- Melting Point : Not explicitly provided; however, similar compounds generally exhibit low melting points.

- Solubility : Limited solubility in water (0.0288 g/L) indicates potential for organic solvent applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Activity :

- Preliminary studies indicate that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. Specific data on this compound's activity against various pathogens is limited but suggests potential efficacy.

- Anticancer Potential :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of trifluoromethoxy-substituted compounds, it was found that these compounds exhibited significant cytotoxicity against various human cancer cell lines. The mechanism was attributed to the ability to inhibit critical pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of fluorinated benzene derivatives. The results indicated that these compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Toxicological Profile

The toxicological data for this compound remains sparse; however, related compounds indicate a need for caution due to potential irritant effects and environmental hazards. The LD50 value for similar compounds is often greater than 2000 mg/kg in rat models .

常见问题

Basic: What are the optimal synthetic routes for preparing 1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 2,5-difluoro-4-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of FeBr₃ as a Lewis acid catalyst under anhydrous conditions at 0–25°C yields the target compound. Careful control of stoichiometry (1:1.1 molar ratio of substrate to Br₂) and reaction time (6–12 hours) is critical to minimize polybromination . Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity.

Basic: How can NMR spectroscopy distinguish positional isomers of this compound?

Methodological Answer:

¹⁹F NMR is particularly useful due to the distinct chemical shifts of fluorine atoms in different positions. For instance:

- The ortho -fluorine (C2) resonates at δ −110 to −115 ppm.

- The meta -fluorine (C5) appears at δ −118 to −122 ppm.

- The trifluoromethoxy group (OCF₃) shows a triplet near δ −58 ppm (J = 8–10 Hz) .

¹H NMR can resolve methoxy or methylene protons in derivatives, while ¹³C NMR confirms aromatic carbon environments.

Advanced: How does the trifluoromethoxy group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The electron-withdrawing trifluoromethoxy group directs incoming nucleophiles to the meta position relative to itself. However, steric hindrance from the bulky OCF₃ group and competing electronic effects of adjacent fluorine/bromine atoms can lead to mixed regioselectivity. Computational studies (DFT, e.g., B3LYP/6-31G*) predict activation barriers for substitution at C3 vs. C6, with experimental validation via HPLC monitoring of reaction intermediates .

Advanced: What computational methods predict the stability of intermediates during its derivatization?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) using solvent models (SMD for DMF or THF) can optimize transition-state geometries and calculate Gibbs free energy differences. Key parameters include:

- Bond dissociation energies (C-Br: ~70 kcal/mol).

- Frontier molecular orbital (FMO) analysis to assess reactivity toward electrophiles/nucleophiles .

Experimental validation via kinetic studies (e.g., Arrhenius plots) confirms computational predictions.

Basic: What are the stability concerns for this compound under acidic or basic conditions?

Methodological Answer:

The trifluoromethoxy group is hydrolytically stable in acidic conditions (pH > 2) but degrades under strong bases (pH > 12) via cleavage of the C-O bond. Storage recommendations:

- Anhydrous environments (argon atmosphere).

- Avoid prolonged exposure to light (UV degradation observed at λ < 300 nm) .

Stability assays using GC-MS or LC-MS over 72 hours under varying pH/temperature conditions are advised.

Advanced: How does this compound compare to 1-bromo-4-(trifluoromethyl)benzene in Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The trifluoromethoxy group reduces electron density at the aromatic ring, slowing oxidative addition to Pd(0) catalysts compared to the electron-deficient trifluoromethyl analog. Key

| Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1-Bromo-4-(trifluoromethyl) | 6 | 92 |

| Target compound | 12 | 78 |

| Optimization requires higher catalyst loading (5 mol% Pd(PPh₃)₄) and elevated temperatures (80°C) . |

Basic: What purification techniques resolve byproducts from its synthesis?

Methodological Answer:

- Fractional Distillation: Effective for separating mono- vs. di-brominated byproducts (bp difference ~15°C at 35 mmHg) .

- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15). Monitor fractions via TLC (Rf = 0.4–0.5).

- Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >99% purity (melting point 45–49°C) .

Advanced: Why does electrophilic substitution at the C4 position fail despite activating groups?

Methodological Answer:

Steric hindrance from the bulky OCF₃ group and competing electronic effects (ortho/para-directing fluorine vs. meta-directing OCF₃) create a kinetic barrier. Experimental evidence:

- Nitration (HNO₃/H₂SO₄) yields <5% para-nitro product, with major products at C3 and C6.

- Computational NBO analysis shows reduced electron density at C4 due to hyperconjugative interactions .

Advanced: What strategies mitigate toxicity risks in biological studies involving this compound?

Methodological Answer:

- In vitro: Use lower concentrations (IC₅₀ > 100 µM) and short exposure times (<24 hours) to minimize cytotoxicity (validated via MTT assays) .

- In vivo: Encapsulation in PEGylated liposomes reduces hepatic clearance (t₁/₂ increased from 2 to 8 hours in rodent models).

- Metabolite profiling (LC-HRMS) identifies brominated byproducts for toxicity screening .

Basic: What are best practices for long-term storage to prevent decomposition?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。